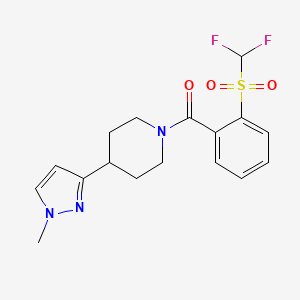

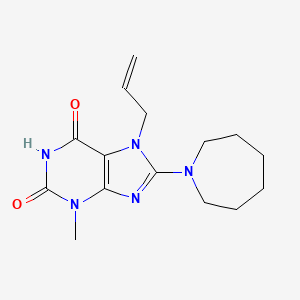

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has shown potential in various applications, including as an antitumor agent, antiviral agent, and anti-inflammatory agent.

Scientific Research Applications

Chemical Synthesis and Transformation Pathways

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide hydrochloride has been implicated in various chemical transformation processes. Notably, it has been involved in the hydrazinolysis of heterocyclic compounds, demonstrating multiple reaction pathways. The compound has shown to participate in transformations leading to the formation of various derivatives such as 4-amino-5-mercapto-1,2,4-triazol-3-yl acetohydrazide, indicating its versatility in chemical synthesis (Dickinson & Jacobsen, 1975). Additionally, the compound is involved in ring transformation reactions of pyrimidines, highlighting its significance in the formation of new types of structures (Dickinson & Jacobsen, 1975).

Supramolecular Chemistry and Design

In the realm of supramolecular chemistry, derivatives of this compound have been synthesized and characterized for their potential as supramolecular reagents. This involves exploring the balance of hydrogen-bond donors and acceptors in a family of bifunctional aromatic N-heterocycles, which are crucial for creating targeted supramolecular structures (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Biological Activity and Pharmaceutical Research

The compound and its derivatives have been a subject of interest in pharmaceutical research due to their potential biological activities. For instance, some derivatives have shown promising antihypertensive α-blocking activity in pharmacological screenings, suggesting their potential use in medical treatments (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Moreover, compounds containing the N'-(4-amino-6-methylpyrimidin-2-yl) fragment have displayed anti-tubercular activity and the ability to inhibit UDP-galactopyranose mutase, crucial for the biosynthesis of mycobacterial cell wall components (Erkin et al., 2021).

Molecular Structure and Spectroscopic Analysis

Studies also focus on understanding the molecular structure of compounds derived from this compound. Experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT studies, have been employed to investigate the structure, vibrational spectra, and electronic properties of such compounds, providing insights into their chemical behavior and potential applications in various fields (Aayisha et al., 2019).

properties

IUPAC Name |

N'-(4-amino-6-methylpyrimidin-2-yl)-4-ethylbenzohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O.ClH/c1-3-10-4-6-11(7-5-10)13(20)18-19-14-16-9(2)8-12(15)17-14;/h4-8H,3H2,1-2H3,(H,18,20)(H3,15,16,17,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPCIBRXMFWWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NNC2=NC(=CC(=N2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)

![(NE)-N-[1-(1-benzyl-5-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2465457.png)

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)